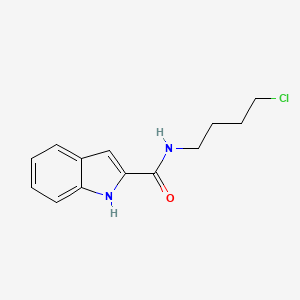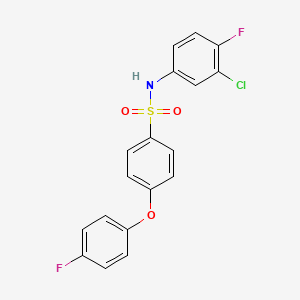![molecular formula C18H14F3N3O B14225410 Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]- CAS No. 581810-23-3](/img/structure/B14225410.png)
Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- is a chemical compound known for its potent antagonistic properties against transient receptor potential vanilloid type 1 (TRPV1) receptors . This compound has garnered significant interest in scientific research due to its ability to block channel activation by vanilloids, heat, and acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of isoquinoline derivatives with trifluoromethylbenzyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and requires precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by selectively binding to and inhibiting TRPV1 receptors. This inhibition blocks the activation of these receptors by vanilloids, heat, and acid, thereby reducing pain and inflammation . The molecular targets involved include the TRPV1 receptor channels, which play a crucial role in sensory neuron signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Capsazepine: Another TRPV1 antagonist with similar properties but different chemical structure.
SB-366791: A selective TRPV1 antagonist with a distinct mechanism of action.
AMG 517: A potent TRPV1 antagonist used in pain management research.
Uniqueness
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- is unique due to its high potency and selectivity for TRPV1 receptors. Its ability to block multiple activation pathways (vanilloids, heat, and acid) sets it apart from other TRPV1 antagonists .
Eigenschaften
CAS-Nummer |
581810-23-3 |
|---|---|
Molekularformel |
C18H14F3N3O |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
1-isoquinolin-5-yl-3-[[3-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)14-5-1-3-12(9-14)10-23-17(25)24-16-6-2-4-13-11-22-8-7-15(13)16/h1-9,11H,10H2,(H2,23,24,25) |
InChI-Schlüssel |
KPELIYBHXGTRBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
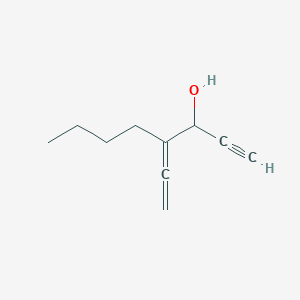
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)

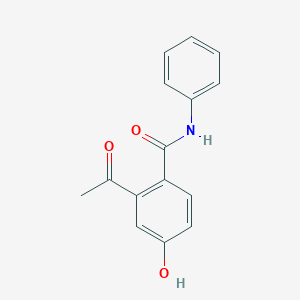
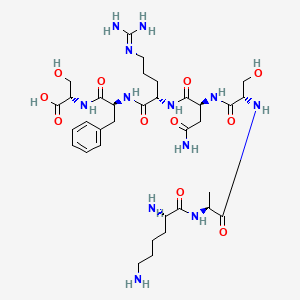
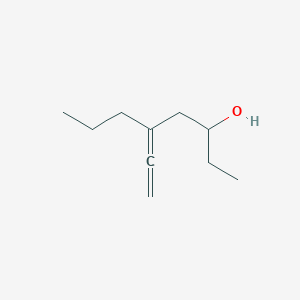
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
